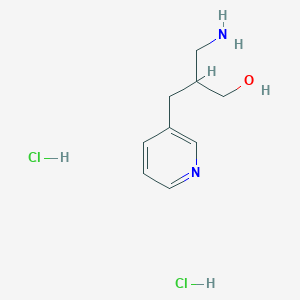

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride

描述

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is a substituted amino alcohol featuring a pyridine ring linked via a methylene group to the second carbon of a propan-1-ol backbone. Its molecular formula is C₉H₁₅Cl₂N₂O, with a molecular weight of 253.14 g/mol (exact value depends on the specific dihydrochloride form). The dihydrochloride salt enhances solubility and stability, typical for such derivatives .

属性

IUPAC Name |

2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-5-9(7-12)4-8-2-1-3-11-6-8;;/h1-3,6,9,12H,4-5,7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEOESQXHRGCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(CN)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 3-pyridinemethanol with 3-aminopropanol in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反应分析

Oxidation Reactions

The hydroxyl group (-OH) and pyridine moiety in this compound undergo oxidation under controlled conditions:

Mechanistic Insights :

-

Oxidation of the hydroxyl group follows a two-step process: initial deprotonation to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent .

-

Pyridine ring oxidation involves electrophilic substitution at the nitrogen atom, forming N-oxide derivatives .

Substitution Reactions

The amino group (-NH₂) participates in nucleophilic substitution reactions:

Key Findings :

-

Alkylation occurs regioselectively at the primary amino group due to steric hindrance from the pyridin-3-ylmethyl substituent .

-

Acylation proceeds quantitatively under mild conditions, preserving the hydroxyl group’s integrity.

Reduction Reactions

The compound’s amino alcohol backbone facilitates selective reductions:

Notes :

-

LiAlH₄ reduces the hydroxyl group to a methylene group, yielding a tertiary amine.

-

Catalytic hydrogenation selectively reduces unsaturated bonds in the pyridine ring under high-pressure conditions .

Comparative Reactivity of Structural Analogs

科学研究应用

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

作用机制

The mechanism by which 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs with Substituent Variations

(a) 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol Dihydrochloride

- Molecular Formula : C₉H₁₅Cl₃N₂O

- CAS No.: 1803591-49-2

- Key Difference: A chlorine atom substitutes the pyridine ring at position 3 (vs.

(b) 3-(2-Aminopyridin-3-yl)propan-1-ol

- Molecular Formula : C₈H₁₂N₂O

- CAS No.: Not explicitly listed (referenced in catalogs).

- Key Difference: The pyridine ring is directly attached to the propanol chain (vs. a methylene bridge in the target compound). This reduces steric bulk but eliminates the branching at the second carbon, likely affecting conformational flexibility .

(c) 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Molecular Formula : C₈H₁₁IN₂O

- CAS No.: Not explicitly listed.

Heterocycle Variations

(a) 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol Dihydrochloride

Functional Group Variations

(a) 3-Amino-2-(pyridin-3-ylmethyl)propanoic Acid Dihydrochloride

- Molecular Formula : C₉H₁₄Cl₂N₂O₂

- CAS No.: 1306604-21-6

- Key Difference : The hydroxyl group (-OH) in the target compound is replaced with a carboxylic acid (-COOH). This drastically alters acidity (pKa ~2-3 for -COOH vs. ~15-16 for -OH) and solubility, making it more suited for applications requiring ionic interactions .

Salt Form Comparisons

(a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- CAS No.: 1193388-05-4

- Key Difference: While sharing the dihydrochloride salt form, this compound lacks the propanol backbone. Instead, it features a pyrrolidine substituent on the pyridine ring, prioritizing secondary amine interactions over hydroxyl-mediated solubility .

(b) 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol Dihydrochloride

Research Implications

- Solubility and Stability: Dihydrochloride salts generally improve aqueous solubility, critical for drug formulation. The target compound’s hydroxyl and amino groups may facilitate hydrogen bonding in biological targets .

- Synthetic Utility: Propanol derivatives like the target compound serve as intermediates in synthesizing larger molecules, with functional group variations enabling diversification in combinatorial chemistry .

生物活性

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride, identified by its CAS number 1795274-98-4, is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. Its molecular formula is C₈H₁₄Cl₂N₂O, with a molecular weight of 239.14 g/mol. This compound features a propanol backbone, an amino group, and a pyridine moiety, contributing to its diverse applications in chemistry and biology.

The precise mechanism of action for this compound remains largely uncharacterized due to limited research. However, preliminary findings suggest that it may interact with specific biological molecules, particularly in the central nervous system. The presence of amino and hydroxyl groups allows the compound to engage in hydrogen bonding with enzymes and receptors, potentially modulating their activity.

Potential Applications

Pharmacological Research : The compound has been noted for its potential pharmacological applications. It could serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving neurotransmission and enzymatic activity.

Enzyme Interactions : Initial studies indicate that this compound may influence enzyme mechanisms and protein-ligand interactions. Its structural properties make it a candidate for further exploration in enzyme inhibition studies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | Structure | Similar amino group; potential for similar interactions |

| 3-(Pyridin-2-yl)propan-1-ol | Structure | Different pyridine substitution; varied biological activity |

| 3-Amino-2-(pyridin-4-ylmethyl)propan-1-ol | Structure | Unique substitution pattern; potential for different receptor interactions |

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related studies on similar pyridine derivatives have shown promising results in terms of antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds with similar structural features have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

- Neuropharmacological Studies : Research on related compounds has indicated potential neuroprotective effects, suggesting that further exploration of this compound could yield insights into its role in neurological disorders .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. One common synthetic route includes:

- Formation of Intermediate : Reacting 3-pyridinecarboxaldehyde with nitromethane to produce an intermediate.

- Reduction : Utilizing hydrogen gas in the presence of a palladium catalyst to reduce the nitro group.

- Final Salt Formation : Adding hydrochloric acid to yield the dihydrochloride salt.

This synthetic pathway allows for the production of high-purity compounds suitable for research applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

- Step 2 : Alkylation of the pyridine moiety with a propanol derivative under basic conditions.

- Step 3 : Deprotection of the Boc group using hydrochloric acid to yield the dihydrochloride salt.

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Optimize pH during salt formation to enhance crystallinity .

Q. How can researchers characterize the purity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Assess purity (>95% recommended for research-grade material) with a C18 column and UV detection at 254 nm.

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on the pyridine ring protons (δ 7.2–8.5 ppm) and methylene groups (δ 2.5–3.5 ppm).

- Elemental Analysis : Verify stoichiometry of the dihydrochloride form (e.g., Cl⁻ content via ion chromatography) .

Q. What solvent systems are optimal for dissolving this compound?

- Methodological Answer : The dihydrochloride salt exhibits high solubility in polar solvents:

- Water : Up to 50 mg/mL at 25°C (adjust pH to 3–4 to prevent hydrolysis).

- Methanol/ethanol : Use for organic-phase reactions (e.g., coupling with activated esters).

- DMSO : Suitable for biological assays but pre-filter to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Re-test batches using orthogonal methods (e.g., LC-MS for trace impurities).

- Assay Conditions : Standardize buffer composition (e.g., ionic strength, co-solvents) across studies.

- Receptor Specificity : Perform competitive binding assays with known inhibitors to confirm target selectivity.

- Reference in vivo data from peer-reviewed studies to validate in vitro findings .

Q. What strategies mitigate instability of this compound under physiological pH?

- Methodological Answer :

- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to stabilize the compound during cell-based assays.

- Lyophilization : Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation.

- Prodrug Design : Modify the hydroxyl group with acetyl or PEG moieties to enhance metabolic stability .

Q. How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition constants (Ki) under varied substrate concentrations.

- Docking Simulations : Perform molecular docking with PyMOL or AutoDock to identify binding pockets on the target enzyme.

- Mutagenesis : Validate predicted interaction sites by introducing point mutations (e.g., Ala-scanning) in the enzyme .

Q. What analytical techniques are critical for detecting degradation products during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze via:

- LC-HRMS : Identify degradation products (e.g., deamination or oxidation byproducts).

- XRD : Monitor crystallinity changes that may affect bioavailability.

- Forced Degradation : Expose to UV light, acidic/alkaline conditions, or oxidants (H2O2) to simulate stress scenarios .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Replicate Experiments : Conduct solubility tests in triplicate using USP-grade solvents.

- Temperature Control : Ensure consistent temperature (±0.5°C) during measurements.

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess nanoparticle formation, which may artificially inflate solubility readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。